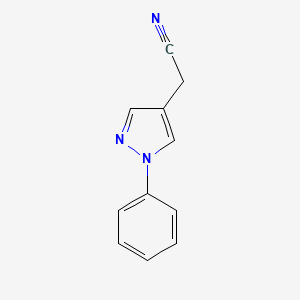

6-(哌啶-1-基)吡啶嗪-3(2H)-酮

描述

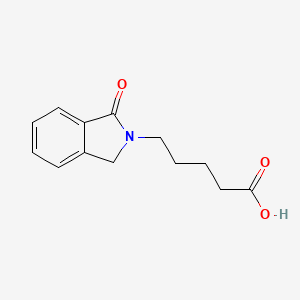

The compound "6-(Piperidin-1-yl)pyridazin-3(2H)-one" is a pyridazine derivative that has garnered interest due to its potential pharmacological properties. Research has explored various synthetic routes and biological evaluations of this compound and its derivatives, highlighting their relevance in medicinal chemistry.

Synthesis Analysis

Several studies have provided insights into the synthesis of pyridazine derivatives. A concise route to pyridazinones, which may include the "6-(Piperidin-1-yl)pyridazin-3(2H)-one" structure, involves cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . Microwave-assisted synthesis has also been employed to accelerate the cycloaddition reactions necessary for creating substituted pyridazines . Furthermore, a series of 2-substituted pyridazinones with morpholinyl/piperidinyl groups has been synthesized, and their structures confirmed using various spectroscopic techniques . These methods demonstrate the versatility and efficiency of synthesizing pyridazine derivatives.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives, including those with piperidinyl substituents, has been established using spectroscopic methods such as NMR and ESI-MS/MS . Theoretical studies, such as DFT calculations, have also been used to analyze the stability of tautomeric structures in related compounds . These analyses are crucial for understanding the chemical behavior and potential biological interactions of the compounds.

Chemical Reactions Analysis

Pyridazine derivatives undergo various chemical reactions that modify their structure and properties. For instance, 6-aryl-pyridazin-3-one derivatives have been shown to react with different reagents, leading to a wide range of products with potential biological activities . The reactivity of these compounds underlines their utility as versatile intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. For example, the presence of a piperidinyl group can affect the compound's metal-coordinating ability, as seen in the self-assembly of gridlike metal complexes . The pharmacological profile, including anti-inflammatory and analgesic activities, of these compounds has been assessed, revealing that some derivatives exhibit significant biological effects without ulcerogenicity . Additionally, the salt-type adducts formed with piperidine demonstrate the ability of these compounds to engage in extensive hydrogen bonding, which is important for their crystalline structure and potential drug-receptor interactions .

科学研究应用

结构和电子性质

乔治等人 (1989) 的一项研究深入研究了抗惊厥化合物的晶体结构,包括与 6-(哌啶-1-基)吡啶嗪-3(2H)-酮 相似的衍生物。他们利用单晶 X 射线衍射数据来解析和优化这些结构。他们的研究结果表明化合物中存在显着的取向和离域特征,特别关注哌啶氮与杂环核之间的相互作用 (Georges、Vercauteren、Evrard 和 Durant,1989)。

具有抗组胺活性的抑制剂

Gyoten 等人 (2003) 合成了一系列化合物,包括那些具有类似于 6-(哌啶-1-基)吡啶嗪-3(2H)-酮 的结构,表现出抗组胺活性和抑制嗜酸性粒细胞浸润。他们的研究表明,某些结构修饰,如将哌啶与苯甲基结合,增强了这些药理作用 (Gyoten、Nagaya、Fukuda、Ashida 和 Kawano,2003)。

对低碳钢的缓蚀作用

Olasunkanmi、Mashuga 和 Ebenso (2018) 进行的一项研究探讨了与 6-(哌啶-1-基)吡啶嗪-3(2H)-酮 结构相似的吡啶嗪衍生物作为酸性环境中低碳钢的缓蚀剂的潜力。这些化合物表现出显着的缓蚀效率,研究表明它们在涉及腐蚀过程的氧化和还原反应中作为混合型缓蚀剂的潜力 (Olasunkanmi、Mashuga 和 Ebenso,2018)。

抗炎活性

Refaat、Khalil 和 Kadry (2007) 合成并评估了一系列与 6-(哌啶-1-基)吡啶嗪-3(2H)-酮 结构相关的吡啶嗪衍生物的抗炎活性。该研究重点介绍了这些化合物的合成过程和在解决炎症相关疾病中的潜在治疗应用 (Refaat、Khalil 和 Kadry,2007)。

作用机制

Target of Action

The primary target of 6-(Piperidin-1-yl)pyridazin-3(2H)-one is kynurenine monooxygenase (KMO) . KMO is an enzyme that plays a crucial role in the kynurenine pathway, which is involved in the metabolism of the amino acid tryptophan .

Mode of Action

6-(Piperidin-1-yl)pyridazin-3(2H)-one acts as an inhibitor of KMO . By binding to KMO, it prevents the enzyme from catalyzing the conversion of kynurenine to 3-hydroxykynurenine . This inhibition can lead to a decrease in the production of neurotoxic metabolites and an increase in the production of neuroprotective metabolites .

Biochemical Pathways

The compound affects the kynurenine pathway . By inhibiting KMO, it shifts the pathway towards the production of kynurenic acid, a neuroprotective metabolite . This shift can have downstream effects on neurological function and may have potential therapeutic benefits in neurodegenerative and psychiatric disorders .

Pharmacokinetics

This suggests that it can cross the blood-brain barrier and maintain its activity within the body over time .

Result of Action

The inhibition of KMO by 6-(Piperidin-1-yl)pyridazin-3(2H)-one can result in molecular and cellular effects that are beneficial in the context of neurodegenerative and psychiatric disorders . By increasing the production of neuroprotective metabolites and decreasing the production of neurotoxic metabolites, it may help to protect neurons from damage and improve neurological function .

属性

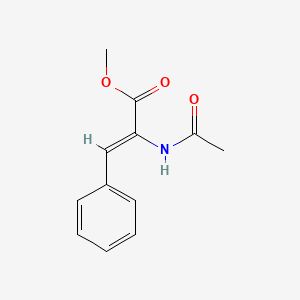

IUPAC Name |

3-piperidin-1-yl-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-9-5-4-8(10-11-9)12-6-2-1-3-7-12/h4-5H,1-3,6-7H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJRVCBSSKKEQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60533945 | |

| Record name | 6-(Piperidin-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60533945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88259-84-1 | |

| Record name | 6-(Piperidin-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60533945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Oxopropoxy)-6h-benzo[c]chromen-6-one](/img/structure/B3023515.png)

![1-(4-[4-(1H-Pyrrol-1-YL)phenoxy]phenyl)-1H-pyrrole](/img/structure/B3023517.png)

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol](/img/structure/B3023528.png)